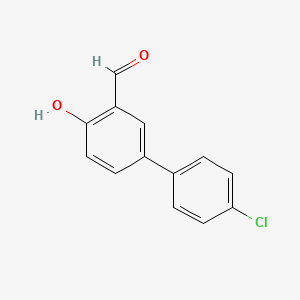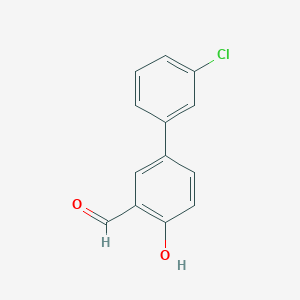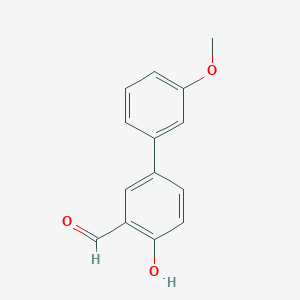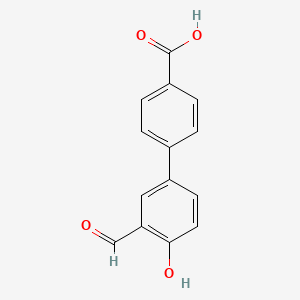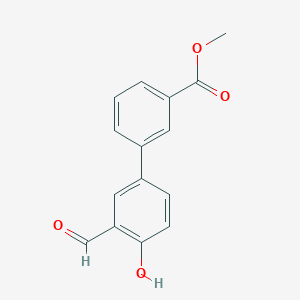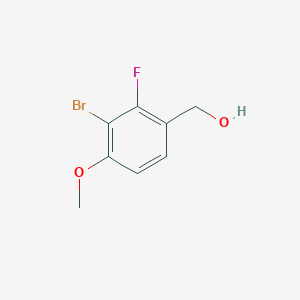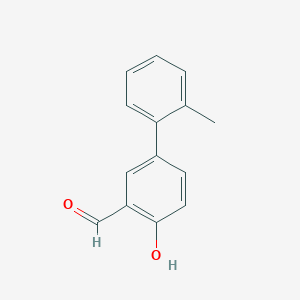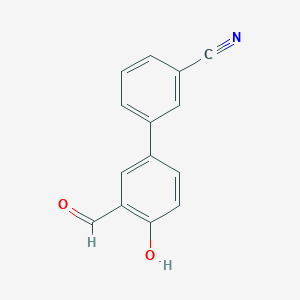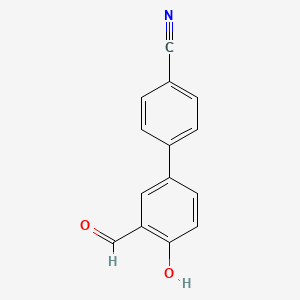
4-(4-Cyanophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)-2-formylphenol, 95% (4-CFP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C. 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.
Wirkmechanismus
The mechanism of action of 4-(4-Cyanophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound is metabolized by the body and is converted into a variety of metabolites. These metabolites are then further metabolized and excreted in the urine. It is also believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Cyanophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C, making it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in the scientific and industrial fields. However, 4-(4-Cyanophenyl)-2-formylphenol, 95% is toxic in high doses and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-2-formylphenol, 95%. These include the development of new compounds based on 4-(4-Cyanophenyl)-2-formylphenol, 95% and the use of 4-(4-Cyanophenyl)-2-formylphenol, 95% in the synthesis of new drugs and other compounds. In addition, further research into the biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% may uncover new applications for the compound. Finally, the development of new methods for the synthesis and purification of 4-(4-Cyanophenyl)-2-formylphenol, 95% could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
4-(4-Cyanophenyl)-2-formylphenol, 95% is synthesized through a process called the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. In this reaction, the acyl chloride reacts with the aromatic compound to form an acylated product, such as 4-(4-Cyanophenyl)-2-formylphenol, 95%. The acylation reaction is a versatile and efficient method for the synthesis of a wide range of compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. Furthermore, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.
Eigenschaften
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSUWLWNKBQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602436 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
769971-95-1 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


